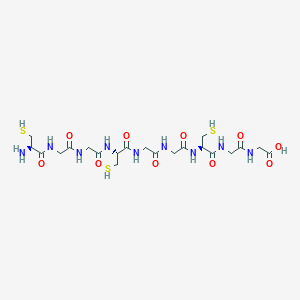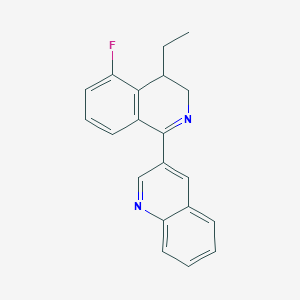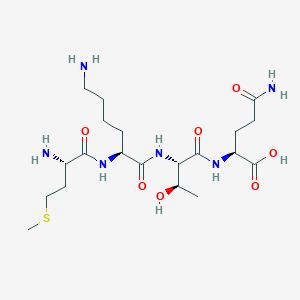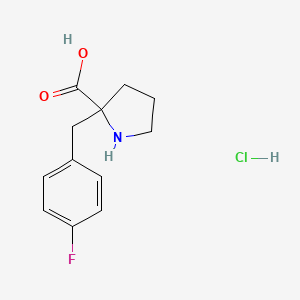
L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine is a complex peptide composed of multiple amino acids, specifically cysteine and glycine. This compound is notable for its potential applications in various fields, including biochemistry, medicine, and industrial processes. Its unique structure, which includes multiple cysteine residues, allows it to participate in various biochemical reactions and processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to attach.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, which is crucial for the stability and function of many proteins.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The thiol groups in cysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can be used under mild conditions.
Reduction: DTT or β-mercaptoethanol in a buffered solution.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Disulfide-linked peptides: Formed through oxidation.
Reduced peptides: Formed through reduction.
Substituted peptides: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine has several applications in scientific research:
Biochemistry: Used to study protein folding and stability due to its ability to form disulfide bonds.
Medicine: Potential therapeutic applications in antioxidant therapy and drug delivery systems.
Industrial: Used in the production of specialized biomaterials and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine involves its ability to form disulfide bonds, which can stabilize protein structures and protect against oxidative stress. The cysteine residues can interact with various molecular targets, including enzymes and receptors, influencing cellular pathways related to redox balance and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
L-Cystine: A dimer of cysteine, involved in similar redox reactions.
γ-L-Glutamyl-L-cysteine: A precursor to glutathione, involved in antioxidant defense.
Acetylcysteine: Used as a mucolytic agent and in the treatment of acetaminophen overdose.
Uniqueness
L-Cysteinylglycylglycyl-L-cysteinylglycylglycyl-L-cysteinylglycylglycine is unique due to its repetitive structure, which allows for multiple disulfide bond formations, enhancing its stability and functionality in various applications.
Propiedades
Número CAS |
918412-67-6 |
|---|---|
Fórmula molecular |
C21H35N9O10S3 |
Peso molecular |
669.8 g/mol |
Nombre IUPAC |
2-[[2-[[(2R)-2-[[2-[[2-[[(2R)-2-[[2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H35N9O10S3/c22-10(7-41)19(38)26-1-13(31)23-4-16(34)29-11(8-42)20(39)27-2-14(32)24-5-17(35)30-12(9-43)21(40)28-3-15(33)25-6-18(36)37/h10-12,41-43H,1-9,22H2,(H,23,31)(H,24,32)(H,25,33)(H,26,38)(H,27,39)(H,28,40)(H,29,34)(H,30,35)(H,36,37)/t10-,11-,12-/m0/s1 |
Clave InChI |
SAQTYCXOUWKCPW-SRVKXCTJSA-N |
SMILES isomérico |
C([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)O)N)S |
SMILES canónico |
C(C(C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)NCC(=O)NCC(=O)O)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-4'-Fluoro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12624721.png)
![5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B12624727.png)
![5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12624735.png)
![2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12624737.png)

![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624754.png)


![5-Methyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12624774.png)
![1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate](/img/structure/B12624780.png)


![N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12624803.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate](/img/structure/B12624814.png)
